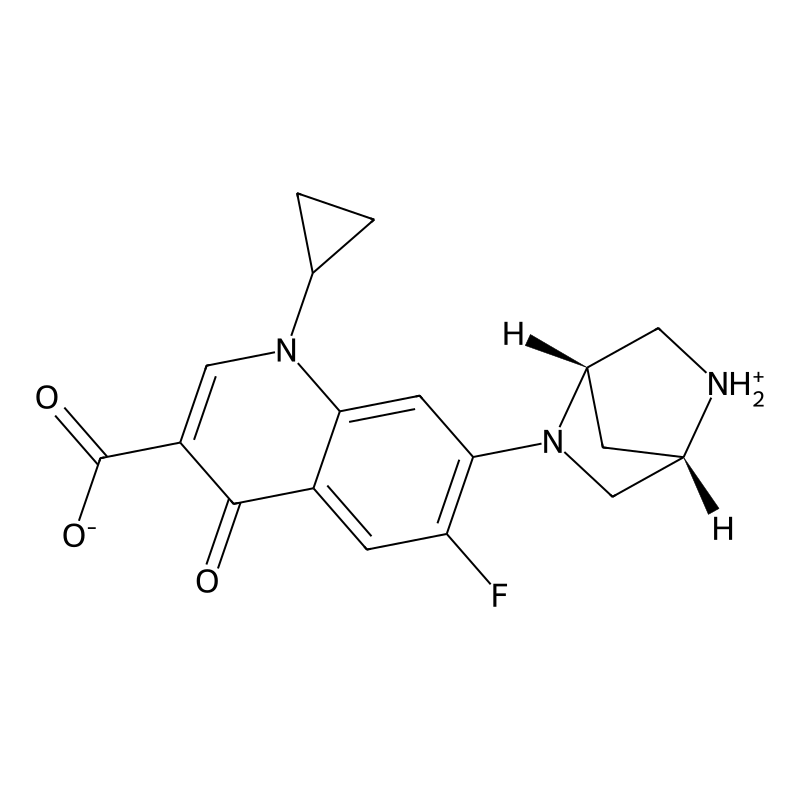N-Desmethyldanofloxacin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Veterinary Pharmacology
Summary of Application: N-Desmethyldanofloxacin is a metabolite of danofloxacin, an antibiotic used in veterinary medicine It’s used in the treatment of bacterial infections in animals, particularly horses.
Methods of Application: In a study, danofloxacin was administered to adult horses via intravenous (i.v.), intramuscular (i.m.), or intragastric (IG) routes.
Results: After i.v. administration. The bioavailability was significantly higher after i.m.
Antibacterial Activity
Summary of Application: N-Desmethyldanofloxacin, like other fluoroquinolones, has antibacterial properties
Methods of Application: The antibacterial activity of N-Desmethyldanofloxacin can be evaluated using methods such as the agar dilution method.
Dairy Starter Cultures
Summary of Application: N-Desmethyldanofloxacin has been studied for its effects on dairy starter cultures.
Methods of Application: In vitro MIC values were determined for both danofloxacin and N-desmethyldanofloxacin against 5 different dairy starter cultures.
Residue Analysis in Bovine Milk
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, is also relevant in residue analysis in bovine milk.
Methods of Application: In a study, danofloxacin was administered to dairy cows, and milk samples were taken 8 hours after each dose.
Environmental Impact
Summary of Application: N-Desmethyldanofloxacin, as a metabolite of danofloxacin, could potentially impact microbial communities in the environment.
Methods of Application: The impact of N-Desmethyldanofloxacin on microbial communities can be studied by introducing it into various environmental samples and observing changes in microbial diversity and function.
Results: Antibiotics like N-Desmethyldanofloxacin can act as an ecological factor in the environment that could potentially affect microbial communities.
Soil Metabolism
Summary of Application: N-Desmethyldanofloxacin has been studied for its potential to be metabolized by indigenous soil microorganisms.
Methods of Application: In a study, danofloxacin was introduced into soil samples, and the potential for soil microorganisms to metabolize danofloxacin to N-Desmethyldanofloxacin was evaluated.
N-Desmethyldanofloxacin is the primary metabolite of danofloxacin, a third-generation fluoroquinolone antibiotic widely used in veterinary medicine. Danofloxacin is particularly effective against respiratory diseases in livestock, including cattle, swine, and chickens. The chemical structure of N-desmethyldanofloxacin is similar to that of danofloxacin but lacks a methyl group at the nitrogen atom in the piperazine ring. This compound is characterized by its white to off-white crystalline powder form and has a molecular formula of C₁₈H₁₉FN₃O₃, with a molecular weight of approximately 357.39 g/mol .
- Research on the mechanism of action of N-Desmethyldanofloxacin itself is limited. However, danofloxacin works by inhibiting bacterial DNA gyrase, an enzyme crucial for bacterial DNA replication. It's possible N-Desmethyldanofloxacin might retain some of this antibacterial activity, but more research is needed [].
- Data specific to N-Desmethyldanofloxacin is limited. However, danofloxacin can have side effects like gastrointestinal upset and potential cartilage damage in young animals. Further research is needed to determine if N-Desmethyldanofloxacin shares these risks.
- Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the formation of less active metabolites.
- Oxidation: N-desmethyldanofloxacin can be oxidized under certain conditions, which may affect its biological activity.
- Conjugation: It can undergo conjugation reactions with glucuronic acid or sulfate, facilitating its excretion from the body.
These reactions are crucial for understanding the pharmacokinetics and metabolism of N-desmethyldanofloxacin in biological systems.
N-Desmethyldanofloxacin retains significant antimicrobial activity, exhibiting effectiveness against a range of Gram-negative and Gram-positive bacteria. Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. Studies indicate that N-desmethyldanofloxacin has similar toxicity profiles to danofloxacin, making it an important compound in assessing the safety and efficacy of fluoroquinolone treatments in veterinary medicine .
The synthesis of N-desmethyldanofloxacin typically involves:
- Starting Material: Danofloxacin as the precursor.
- Demethylation Reaction: Using reagents such as boron tribromide or lithium aluminum hydride to selectively remove the methyl group from danofloxacin.
- Purification: The product is purified through crystallization or chromatographic techniques to obtain pure N-desmethyldanofloxacin.
This process allows for the production of N-desmethyldanofloxacin for research and potential therapeutic applications.
N-Desmethyldanofloxacin is primarily used in:
- Veterinary Medicine: As an active metabolite contributing to the therapeutic effects of danofloxacin in treating bacterial infections in livestock.
- Pharmacokinetic Studies: To understand drug metabolism and excretion patterns in animals treated with danofloxacin.
- Analytical Chemistry: As a reference compound in assays aimed at quantifying danofloxacin levels in biological samples .
N-Desmethyldanofloxacin shares structural similarities with several other fluoroquinolone antibiotics. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Danofloxacin | Parent compound | Stronger antibacterial activity |
| Enrofloxacin | Similar core structure | Broader spectrum against Gram-positive bacteria |
| Ciprofloxacin | Similar core structure | Widely used human antibiotic |
| Norfloxacin | Similar core structure | Less potent than N-desmethyldanofloxacin |
| Ofloxacin | Similar core structure | Effective against pseudomonas infections |
| Sarafloxacin | Similar core structure | Lower resistance development |
N-Desmethyldanofloxacin's unique position as a metabolite allows it to provide insights into drug efficacy and safety while maintaining significant biological activity comparable to its parent compound, danofloxacin .








